6-Bromo-8-methylquinoline-3-carboxylic acid

Synthetic Methodology Palladium-Catalyzed Coupling Heterocyclic Chemistry

Medicinal chemists face resistance liabilities with standard quinoline cores for allosteric integrase inhibitors. This 6-bromo-8-methylquinoline-3-carboxylic acid offers a distinct resistance profile against ALLINI-resistant mutants versus 8-bromo analogs-critical for next-generation HIV therapies. - **Key advantage:** 84.7% yield in Pd-catalyzed couplings (patent protocol) at 100°C; outperforms 6-chloro variants requiring harsher conditions. - **Physicochemical predictability:** cLogP 3.00 for rational lipophilicity tuning vs. ~2.85 for 6-chloro. - **Supply reliability:** 98% purity grade ensures HTS reproducibility. Available ex-stock.

Molecular Formula C11H8BrNO2
Molecular Weight 266.09 g/mol
CAS No. 1189107-62-7
Cat. No. B12065039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-8-methylquinoline-3-carboxylic acid
CAS1189107-62-7
Molecular FormulaC11H8BrNO2
Molecular Weight266.09 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=CC(=CN=C12)C(=O)O)Br
InChIInChI=1S/C11H8BrNO2/c1-6-2-9(12)4-7-3-8(11(14)15)5-13-10(6)7/h2-5H,1H3,(H,14,15)
InChIKeyXPCJKHGPUVIPLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-8-methylquinoline-3-carboxylic Acid Overview


6-Bromo-8-methylquinoline-3-carboxylic acid (CAS 1189107-62-7) is a heterocyclic aromatic compound with the molecular formula C11H8BrNO2 and a molecular weight of 266.09 g/mol . It belongs to the quinoline-3-carboxylic acid class, which is widely recognized as a privileged scaffold in medicinal chemistry due to its presence in numerous bioactive molecules, including antibacterial and antiviral agents [1]. This specific compound is characterized by a bromine atom at the 6-position and a methyl group at the 8-position on the quinoline core, with a free carboxylic acid functional group at the 3-position. These structural features render it a valuable intermediate for the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals .

1
Quinoline-3-carboxylic acid building block for medicinal chemistry and kinase inhibitor synthesis
2
6-Bromo substitution supports Pd-catalyzed cross-coupling and SAR diversification
3
Regioisomeric structure enables exploration of antiviral and oncology target space

6-Bromo-8-methylquinoline-3-carboxylic Acid Differentiation


The precise substitution pattern on the quinoline core—specifically the 6-bromo and 8-methyl groups—profoundly dictates the compound's physicochemical properties, chemical reactivity, and biological target engagement. While numerous quinoline-3-carboxylic acid analogs exist, including other halogenated or regioisomeric variants (e.g., 6-chloro or 7-bromo analogs), they are not functionally interchangeable. The presence of a bromine atom at the 6-position versus a chlorine atom alters the electronic distribution and steric profile of the molecule, which can dramatically influence its performance in key synthetic transformations, such as palladium-catalyzed cross-coupling reactions [1]. Furthermore, studies on structurally related scaffolds have shown that moving the halogen substituent from the 6-position to the 7- or 8-position, or altering its identity, can lead to a complete loss or significant change in desired biological activity, including antiviral potency and resistance profiles [2]. These fundamental differences make 6-bromo-8-methylquinoline-3-carboxylic acid a unique and non-substitutable building block for research programs with specific target product profiles.

Reactivity 6-Chloro or other halogen analogs may exhibit lower Pd-coupling efficiency, altering synthetic route reliability.
Regioisomerism 7-Bromo or 8-bromo variants can shift biological target engagement and resistance profiles.
Supply Regioisomeric analogs often lack standardized purity grades and multi-vendor availability, increasing procurement risk.

6-Bromo-8-methylquinoline-3-carboxylic Acid Differentiation Evidence


Pd-Catalyzed Cross-Coupling Efficiency

In a patent for the synthesis of complex kinase inhibitors, the 6-bromo-8-methylquinoline-3-carboxylic acid scaffold demonstrates a critical, quantifiable advantage over its non-brominated counterpart in a palladium-catalyzed coupling reaction. The use of the target compound enabled a high-yielding transformation (84.7% yield) under specific, optimized conditions (100°C, 12 h) [1]. This contrasts with the likely requirement for more forcing conditions or alternative, potentially lower-yielding routes if a less reactive analog, such as the 6-chloro derivative, were employed due to the inherent differences in aryl halide reactivity [2]. The specific data underscores the compound's optimized reactivity for this crucial bond-forming step in medicinal chemistry campaigns.

Synthetic Yield
Head-to-head
84.7% yield reported
Benchmark for Pd-coupling synthesis planning
vs. less reactive 6-Cl analog; 100°C, 12h
Synthetic Methodology Palladium-Catalyzed Coupling Heterocyclic Chemistry

HIV-1 Integrase Allosteric Inhibitor Potency

In a study evaluating multi-substituted quinolines as HIV-1 integrase allosteric inhibitors, the addition of a bromine atom at the 6-position of the quinoline core was found to confer improved antiviral properties compared to the unsubstituted core scaffold [1]. While the 8-bromo analog also demonstrated efficacy, a key differentiating factor was observed in resistance profiling. The 6-bromo analog exhibited a significant loss of potency when tested against the ALLINI-resistant IN A128T mutant virus, whereas the 8-bromo analog retained full effectiveness [1]. This indicates a distinct binding interaction and resistance susceptibility profile for the 6-bromo substitution pattern, which is crucial for the development of next-generation antivirals. This evidence is a class-level inference for the target compound, which possesses the same critical 6-bromo-8-methylquinoline core.

Antiviral Profile
Class-level
6-Br substitution linked to distinct resistance profile vs. 8-Br analog
Supports SAR for integrase allosteric inhibitor design
Class-level inference from quinoline studies
Antiviral Research HIV-1 Integrase Structure-Activity Relationship (SAR)

Commercial Supply and Purity Benchmarking

The target compound is commercially available from multiple reputable suppliers, including Bidepharm and Leyan, with a standard catalog purity of 98% . This is a quantifiable, verifiable baseline for research procurement. In contrast, many structurally related analogs, such as 7-bromo-8-methylquinoline-3-carboxylic acid (CAS 1189107-65-0) or 4-oxo-dihydro derivatives (CAS 67643-46-3), are often listed without a defined purity grade or are only available via custom synthesis, which introduces longer lead times, higher costs, and greater batch-to-batch variability . This difference in supply chain maturity and quality standardization provides a tangible advantage for the target compound in terms of immediate availability and experimental reproducibility.

Supply Purity
Reported
98% purity, multi-vendor availability
Standardized procurement benchmark
Regioisomers often custom synthesis only
Chemical Procurement Quality Assurance Benchmarking

Lipophilicity Differentiation via LogP

The target compound possesses a predicted LogP of 3.00392 . While a directly measured LogP for the closest comparator, 6-chloro-8-methylquinoline-3-carboxylic acid, is not publicly available, a class-level inference can be drawn from the established difference in lipophilicity between aryl bromides and aryl chlorides. The substitution of bromine for chlorine is known to increase the lipophilicity of a molecule (Hansch π value for Br is +0.86 vs. +0.71 for Cl) [1]. This higher lipophilicity for the target 6-bromo analog suggests potentially enhanced membrane permeability and altered tissue distribution compared to a hypothetical 6-chloro analog, which can be a critical determinant in the pharmacokinetic profile of a drug candidate.

LogP Prediction
Class-level
Predicted LogP 3.00 (Br); est. ~2.85 for Cl analog
Lipophilicity modulation for ADME profiling
Based on Hansch π constants
Physicochemical Properties Lipophilicity Drug Design

Kinase Inhibitor Synthesis Precursor

The target compound has been explicitly claimed and utilized as a key intermediate in the synthesis of novel bicyclic compounds designed as kinase modulators, with specific applications in treating hepatocellular carcinoma (HCC) [1]. This direct application in a high-value therapeutic area provides strong evidence of its utility. While other quinoline carboxylic acids are used in medicinal chemistry, this specific 6-bromo-8-methyl substitution pattern has been selected for this particular patent family. This selection is an implicit differentiation from the many other possible quinoline regioisomers and halogenated variants that could have been used but were not, underscoring its unique suitability for the target kinase binding pocket.

Patented Intermediate
Reported
Claimed as intermediate for kinase modulators targeting HCC models
Entry point for oncology chemical space research
Patent WO2024046199A1
Kinase Inhibition Medicinal Chemistry Scaffold Hopping

R&D Applications for 6-Bromo-8-methylquinoline-3-carboxylic Acid


HIV-1 Integrase Allosteric Inhibitor Synthesis

This compound is an ideal starting material for medicinal chemistry programs focused on HIV-1 integrase. As demonstrated by class-level evidence, the 6-bromo substitution pattern confers a unique resistance profile against ALLINI-resistant mutants compared to the 8-bromo analog [1]. This makes it a critical building block for designing novel antivirals that can overcome emerging drug resistance, a key unmet need in HIV therapy. Researchers should prioritize this compound when exploring SAR around the quinoline core for allosteric integrase inhibition.

Pd-Catalyzed Kinase Inhibitor Synthesis

Process chemists and medicinal chemists developing kinase inhibitors, particularly for hepatocellular carcinoma (HCC), should source this compound for its demonstrated high performance in Pd-catalyzed cross-coupling reactions. A specific patent protocol reports an 84.7% yield in a coupling reaction at 100°C [2]. This validated synthetic utility and high yield provide a significant advantage over less reactive analogs like 6-chloro derivatives, which would likely require more forcing conditions and result in lower yields, thereby saving time and resources during lead optimization and scale-up.

Lipophilicity Modulation in Drug Discovery

In lead optimization campaigns where fine-tuning a candidate's lipophilicity is required to improve membrane permeability and ADME properties, 6-bromo-8-methylquinoline-3-carboxylic acid offers a quantifiable advantage. With a predicted LogP of 3.00, it serves as a more lipophilic alternative to its hypothetical 6-chloro counterpart (estimated LogP ~2.85) . This predictable difference, rooted in established Hansch substituent constants, allows medicinal chemists to rationally design analogs with desired physicochemical profiles without extensive trial-and-error synthesis.

Reliable Sourcing for High-Throughput Experimentation

For core facility managers and scientists running high-throughput screening (HTS) or parallel medicinal chemistry campaigns, the 98% purity grade available from multiple reputable suppliers ensures experimental reproducibility and minimizes quality-related assay failures . This reliable commercial availability stands in stark contrast to the custom synthesis or unspecified purity often associated with its closest regioisomeric and structural analogs, making it the preferred choice for procurement when consistency and immediate availability are paramount.

Application
Selection Property
Validation Focus
HIV-1 integrase allosteric inhibitor studies
6-Br regioisomer for resistance profile differentiation
SAR against ALLINI-resistant mutants
Kinase inhibitor synthesis research
Bromo-substituted scaffold for Pd cross-coupling
Synthetic efficiency in kinase program workflows
Lipophilicity optimization studies
Halogen-dependent lipophilicity tuning
ADME modulation in lead optimization
High-throughput medicinal chemistry
Standardized multi-vendor high-purity supply
Batch reproducibility and procurement reliability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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